methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy}acetate is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy}acetate involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized to introduce the cyanoethenyl, bromo, and ethoxyphenoxy groups. The final step involves esterification to form the methyl acetate derivative .
Synthetic Route:
Formation of Benzimidazole Core: The benzimidazole core is typically synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Functionalization: The core is then functionalized by introducing the cyanoethenyl group through a Knoevenagel condensation reaction with malononitrile.
Bromination and Ethoxylation: Bromination is achieved using bromine or N-bromosuccinimide (NBS), and ethoxylation is carried out using ethyl iodide in the presence of a base.
Esterification: The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl acetate derivative.
Chemical Reactions Analysis
Methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy}acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy}acetate has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core makes it a potential candidate for developing new drugs with antimicrobial, anticancer, and antiviral properties.
Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, making it valuable in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy}acetate involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The cyanoethenyl group may also play a role in modulating the compound’s biological activity by interacting with nucleophilic sites in proteins and DNA .
Comparison with Similar Compounds
Methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy}acetate can be compared with other benzimidazole derivatives:
Methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-ethoxyphenoxy}acetate: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-methoxyphenoxy}acetate: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biological studies, and industrial applications.
Properties
IUPAC Name |
methyl 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4/c1-3-28-18-10-13(9-15(22)20(18)29-12-19(26)27-2)8-14(11-23)21-24-16-6-4-5-7-17(16)25-21/h4-10H,3,12H2,1-2H3,(H,24,25)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYUHABNQHQRI-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.